An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Abstract
This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, a heterocyclic compound integrating two pharmacologically significant moieties.[1] The phenothiazine core is a well-established scaffold in medicinal chemistry, forming the basis for drugs with antipsychotic, antihistaminic, and antiemetic properties.[2][3] The pyrazole ring is another privileged structure, present in numerous FDA-approved drugs for treating a wide range of conditions, including cancer and inflammatory diseases.[4][5] The strategic fusion of these two heterocycles presents a promising avenue for the development of novel therapeutic agents.[1] This document outlines a validated multi-step synthetic pathway, provides detailed experimental protocols, and describes the full spectroscopic characterization of the title compound, offering field-proven insights into the causality behind key experimental choices.
Rationale and Synthetic Strategy
The design of 2-(1H-pyrazol-3-yl)-10H-phenothiazine is predicated on the principle of molecular hybridization, combining the rigid, butterfly-shaped, and electron-rich phenothiazine tricycle with the versatile pyrazole ring system.[1] This combination is anticipated to yield novel pharmacological profiles.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the pyrazole ring, a common strategy for pyrazole synthesis.[6] The pyrazole ring can be formed from a 1,3-dicarbonyl equivalent, specifically an α,β-unsaturated ketone (a chalcone), and a hydrazine source. This leads to the key intermediate, a phenothiazine-substituted chalcone, which can be synthesized via a Claisen-Schmidt condensation from 2-acetyl-10H-phenothiazine. The acetylphenothiazine precursor is accessible through a Friedel-Crafts acylation of the parent 10H-phenothiazine.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Workflow and Experimental Protocols
The synthesis is a three-step process starting from commercially available 10H-phenothiazine. Each protocol is designed to be self-validating, with clear endpoints and purification strategies.
Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of 2-Acetyl-10H-phenothiazine
Principle: This reaction is a classic Friedel-Crafts acylation. The phenothiazine ring is electron-rich and undergoes electrophilic substitution. The acylation occurs preferentially at the 2-position due to electronic and steric factors. Carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common solvents, and aluminum chloride (AlCl₃) is the Lewis acid catalyst that activates the acetyl chloride.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry CS₂ at 0-5 °C, add 10H-phenothiazine (1.0 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes, then add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 2-3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it carefully onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-acetyl-10H-phenothiazine as a solid.
Step 2: Synthesis of the Chalcone Intermediate
Principle: The formation of the 1,3-dicarbonyl precursor is achieved by condensation of the methyl ketone (2-acetyl-10H-phenothiazine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a synthon for a formyl group, reacting with the enolizable ketone to form an enaminone, which is a key chalcone-like intermediate for pyrazole synthesis.
Protocol:
-
In a round-bottom flask, dissolve 2-acetyl-10H-phenothiazine (1.0 eq.) in anhydrous xylene.
-
Add DMF-DMA (1.5 eq.) to the solution.
-
Heat the mixture under reflux for 8-10 hours, using a Dean-Stark apparatus if necessary to remove methanol.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid, wash with cold hexane, and dry under vacuum to yield (E)-1-(10H-phenothiazin-2-yl)-3-(dimethylamino)prop-2-en-1-one.
Step 3: Synthesis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine
Principle: This is the final ring-forming step. The chalcone intermediate reacts with hydrazine hydrate in a cyclocondensation reaction.[7][8][9] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring. A catalytic amount of acetic acid is often used to facilitate the reaction.[7][9]
Protocol:
-
Suspend the chalcone intermediate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 - 1.5 eq.) followed by a few drops of glacial acetic acid.
-
Heat the mixture under reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.[4]
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(1H-pyrazol-3-yl)-10H-phenothiazine.
Physicochemical and Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃S | [10] |
| Molecular Weight | 265.33 g/mol | [10] |
| Melting Point | 225-227 °C | [1] |
| Appearance | Solid (typically off-white to pale yellow) | --- |
Spectroscopic Data Summary
The following sections detail the expected spectroscopic signatures for 2-(1H-pyrazol-3-yl)-10H-phenothiazine.
| Technique | Key Expected Signals |
| ¹H NMR | Aromatic protons (phenothiazine): δ 6.6-7.4 ppm; Pyrazole protons: δ ~6.5 ppm (d), ~7.6 ppm (d); NH protons (phenothiazine & pyrazole): Broad singlets, exchangeable with D₂O.[1][4] |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm.[1][4] |
| FT-IR (cm⁻¹) | N-H stretch (pyrazole): ~3200-3400; N-H stretch (phenothiazine): ~3340; Aromatic C-H stretch: >3000; C=N, C=C stretch: ~1450-1600; C-S stretch: ~740.[1][11][12] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 265 (Odd value consistent with Nitrogen Rule).[10][13] |
Detailed Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms.
-
Phenothiazine Protons: The aromatic protons on the phenothiazine core are expected to appear in the typical aromatic region of δ 6.6-7.4 ppm.[1] The substitution at the 2-position will result in complex splitting patterns (doublets, triplets, and doublets of doublets) for the remaining seven protons.
-
Pyrazole Protons: The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The C4-H proton is expected around δ 6.5 ppm, while the C5-H proton will be further downfield.
-
N-H Protons: The N-H proton of the phenothiazine ring and the N-H proton of the pyrazole ring will appear as broad singlets. Their chemical shift can vary depending on solvent and concentration, and they will disappear upon shaking the sample with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon skeleton.
-
Signals for the aromatic carbons of both the phenothiazine and pyrazole rings are expected in the range of δ 110-160 ppm.[1]
-
The carbon attached to the sulfur atom (C-S) and the carbon attached to the nitrogen atom (C-N) within the phenothiazine ring will have characteristic shifts.
-
The three distinct carbons of the pyrazole ring will also be identifiable.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present.
-
A prominent broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1]
-
The N-H stretch of the phenothiazine secondary amine typically appears around 3340 cm⁻¹.
-
Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[1]
-
The C-S bond in the phenothiazine ring gives rise to absorptions in the fingerprint region, often around 735-752 cm⁻¹, which can also be indicative of the substitution pattern on the benzene rings.[1][11]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular formula is C₁₅H₁₁N₃S. With three nitrogen atoms (an odd number), the molecular weight is expected to be an odd number, consistent with the Nitrogen Rule.[13][14] The M⁺ peak should be observed at m/z = 265.[10]
-
Fragmentation: Common fragmentation pathways may include the loss of HCN (m/z 27) from the pyrazole ring or cleavage of the phenothiazine core. The fragmentation of the phenothiazine nucleus itself is a characteristic process that can be compared against library data.[15][16]
Potential Applications and Future Outlook
The title compound, 2-(1H-pyrazol-3-yl)-10H-phenothiazine, is a molecule of significant interest for drug discovery. It has been investigated for potential antimicrobial, antitumor, and anti-inflammatory activities.[1] The phenothiazine moiety is known for its neuroleptic and anticancer properties, while the pyrazole scaffold is a cornerstone of anti-inflammatory and kinase inhibitor drugs.[2][4][5] Future research should focus on derivatization of this core structure, particularly at the N-10 position of the phenothiazine and the N-1 position of the pyrazole, to develop a library of analogues for comprehensive structure-activity relationship (SAR) studies. These studies could lead to the identification of potent and selective lead compounds for various therapeutic targets.
References
-
Mini Rev Med Chem. (2025, August 25). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Available at: [Link]
-
AIP Conference Proceedings. (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Available at: [Link]
-
Rasayan J. Chem. (2023). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available at: [Link]
-
International Journal of Innovative Research in Technology. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Available at: [Link]
-
Pharmazie. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Available at: [Link]
-
ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]
-
Heliyon. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Available at: [Link]
-
The Pharmaceutical and Chemical Journal. (2017, April 26). Synthesis and Characterization of Phenothiazine Derivatives. Available at: [Link]
-
Jurnal Kimia Riset. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available at: [Link]
-
Egyptian Journal of Chemistry. (2025, January 23). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Contents - Supporting Information. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available at: [Link]
-
Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Journal of the Chemical Society of Pakistan. (1984). INFRARED SPECTRA OF PHENOTHIAZINES. Available at: [Link]
-
Journal of Inflammation Research. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Phenothiazine - Mass spectrum (electron ionization). Available at: [Link]
-
ResearchGate. (2025, August 6). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study. Available at: [Link]
-
Future Journal of Pharmaceutical Sciences. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. Available at: [Link]
-
IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]
-
Molecules. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]
-
PubMed Central. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2006). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: preparative, IR, NMR and DFT study. Available at: [Link]
-
ResearchGate. (2025, August 6). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. Available at: [Link]
- Google Patents. (n.d.). US4289768A - Phenothiazine derivatives and a process for their preparation.
-
National Institute of Standards and Technology. (n.d.). Phenothiazine - NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
Sources
- 1. Buy 2-(1H-pyrazol-3-yl)-10H-phenothiazine | 63285-55-2 [smolecule.com]
- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijirt.org [ijirt.org]
- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. 2-(1H-PYRAZOL-3-YL)-10H-PHENOTHIAZINE CAS#: 63285-55-2 [m.chemicalbook.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Phenothiazine [webbook.nist.gov]
- 16. Phenothiazine [webbook.nist.gov]
